

Zorifertinib clinical outcomes EGFR L858R versus exon 19 deletion subgroups

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Compound Focus: Zorifertinib

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Zorifertinib Clinical Outcomes from the EVEREST Trial

The following table summarizes the key efficacy results of **Zorifertinib** from the phase 3 EVEREST trial, which involved patients with untreated, EGFR-mutant (Ex19del or L858R) NSCLC and CNS metastases [1] [2]:

Outcome Measure	Zorifertinib Result	Control Arm (1st-gen EGFR-TKI) Result	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS)	9.6 months	6.9 months	HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1]
Median Intracranial PFS	17.9 months [2]	Information missing	HR: 0.467 (95% CI: 0.352-0.619) [1]
Intracranial Objective Response Rate (ORR)	75.0% [3]	Information missing	Information missing
Overall Survival (OS)	Median OS 37.3 months (estimated) [1]	Median OS 31.8 months (estimated) [1]	HR: 0.833 (95% CI: 0.524-1.283) [1]

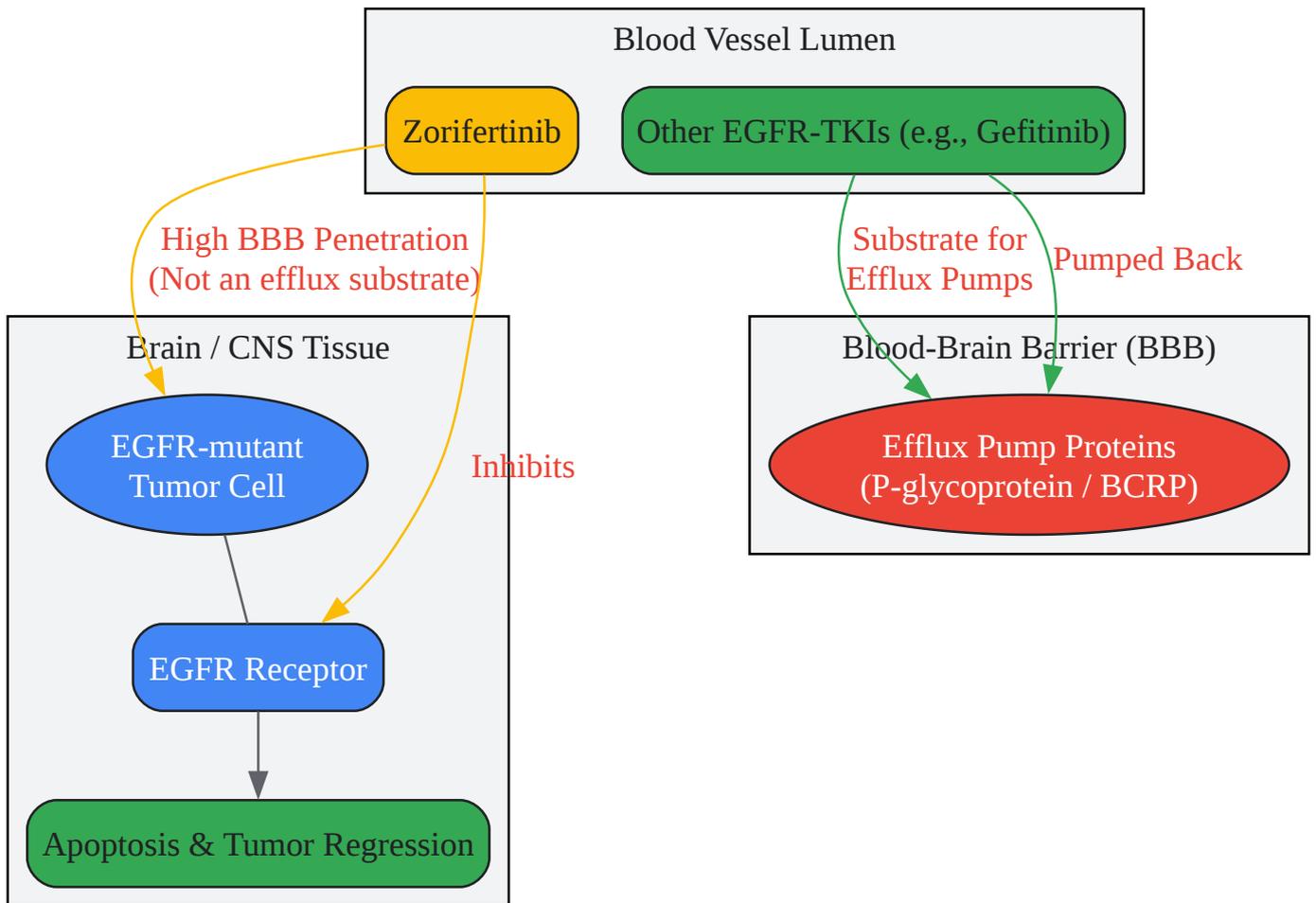
Trial Design and Patient Population:

- **Clinical Trial:** Phase 3 EVEREST trial (NCT03653546) [1] [2].
- **Patient Profile:** 439 patients with treatment-naive, EGFR-mutant (Ex19del or L858R) advanced NSCLC and CNS metastases [1] [2].
- **Mutation Distribution:** Most patients (55%) had the **L858R mutation**, while the remaining 45% presumably had Ex19del [1].
- **Intervention:** Patients were randomized 1:1 to receive **Zorifertinib** (200 mg twice daily) or a first-generation EGFR-TKI (gefitinib or erlotinib) [1] [2].
- **Primary Endpoint:** Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria [1].

While the subgroup analysis based on mutation type is not detailed in the available data, the study concluded that **Zorifertinib** demonstrated a significant PFS benefit in the overall population, which consisted of these two major mutation types [1].

Zorifertinib's Mechanism and CNS Penetration

Zorifertinib was specifically designed to address the challenge of treating central nervous system (CNS) metastases.



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*Diagram: Mechanism of **Zorifertinib**'s Enhanced CNS Penetration. **Zorifertinib** is designed to not be a substrate for efflux pump proteins (P-glycoprotein/BCRP) at the blood-brain barrier, allowing it to achieve high concentrations in the CNS to target EGFR-mutant tumor cells [4] [3].*

- **Key Property: Zorifertinib** is a novel EGFR-TKI engineered for high blood-brain barrier (BBB) penetration. It is not a substrate for efflux transporter proteins like P-glycoprotein, which allows it to achieve high concentrations in the central nervous system (CNS) and cerebrospinal fluid (CSF) [3].
- **Preclinical Evidence:** In mouse models, **Zorifertinib** showed a much higher unbound brain-to-plasma ratio (K_{puu} , brain ~0.65) compared to erlotinib (K_{puu} , brain ~0.13) [3].
- **Clinical Implication:** This property underpins its efficacy in treating NSCLC patients with CNS metastases, a population with high unmet need [2].

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